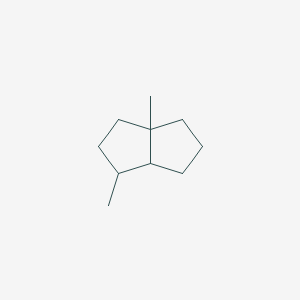![molecular formula C12H28N4O6Si2 B14613628 (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound characterized by the presence of nitro and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium typically involves multi-step organic reactions. The starting materials often include nitroalkanes and trimethylsilyl derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and trimethylsilyl groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trimethylsilyl groups can influence the compound’s solubility and reactivity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
Nitroalkanes: Compounds with nitro groups attached to alkane chains.
Trimethylsilyl Derivatives: Compounds containing trimethylsilyl groups.
Uniqueness
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium is unique due to the combination of nitro and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H28N4O6Si2 |
|---|---|
分子量 |
380.54 g/mol |
IUPAC名 |
(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C12H28N4O6Si2/c1-23(2,3)9-11(7-13(17)18)15(21)16(22)12(8-14(19)20)10-24(4,5)6/h11-12H,7-10H2,1-6H3/b16-15+ |
InChIキー |
IXPCUCVYHPDALG-FOCLMDBBSA-N |
異性体SMILES |
C[Si](C)(C)CC(C[N+](=O)[O-])/[N+](=[N+](/C(C[N+](=O)[O-])C[Si](C)(C)C)\[O-])/[O-] |
正規SMILES |
C[Si](C)(C)CC(C[N+](=O)[O-])[N+](=[N+](C(C[N+](=O)[O-])C[Si](C)(C)C)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
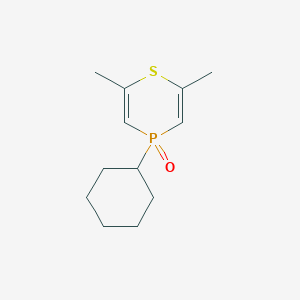
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
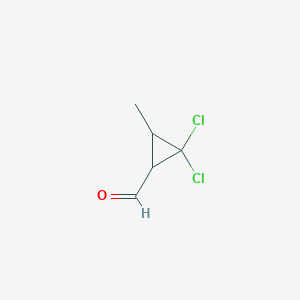

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
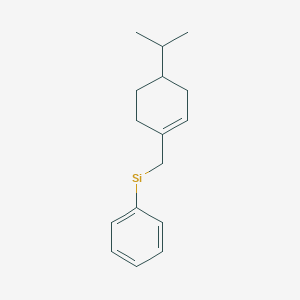
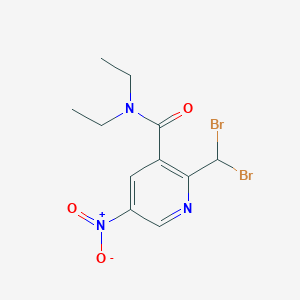
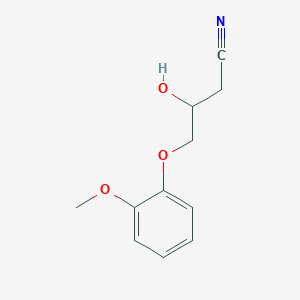
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
